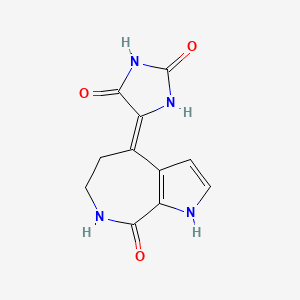
Sinomendine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinomendine is an aporphine alkaloid that is 7-methyldibenzo[de,g]quinolin-7-ol carrying three additional methoxy substituents at positions 2, 8 and 9. It has a role as a plant metabolite. It is an aporphine alkaloid, a polyether, an aromatic ether and a tertiary alcohol.
Scientific Research Applications
Pharmacology and Clinical Use
- Chemical Constituents and Pharmacokinetics : Sinomendine contains various components like alkaloids, sterols, and phospholipids. It has shown favorable effects against autoimmune diseases, particularly rheumatoid arthritis (RA), influencing the immune, cardiovascular, and nervous systems (Zhao et al., 2012).
Neuroprotective Effects
- Ischemic Stroke : Sinomendine has been found to exert anti-inflammatory effects and protect cerebral tissue in models of ischemic stroke, potentially via Nrf2 signaling modulation (Bi et al., 2021).
Radiosensitization in Cancer Therapy
- Papillary Thyroid Carcinoma : Research suggests that sinomendine, combined with iodine-131, enhances apoptosis and regulates DNA repair in papillary thyroid carcinoma cells, highlighting its potential as a therapeutic radiosensitizer (Zhao et al., 2021).
Anti-Inflammatory Properties
- Rheumatoid Arthritis : Sinomendine exhibits significant anti-inflammatory activities, particularly in rheumatoid arthritis, by modulating intracellular signaling pathways (Chen et al., 2011).
- LPS-Associated Diseases : It has shown potential in reducing symptoms of lipopolysaccharide (LPS)-associated diseases, suggesting its use as an anti-endotoxin therapy (Yang et al., 2019).
Comparative Studies
- Comparison with NSAIDs : A systematic review and meta-analysis indicated that sinomendine might be more effective than non-steroidal anti-inflammatory drugs (NSAIDs) in treating rheumatoid arthritis (Xu et al., 2008).
Anti-Cancer Effects
- Breast Cancer : Studies indicate that sinomendine can inhibit breast cancer cell proliferation, migration, and invasion, potentially through the miR-29/PDCD-4 axis (Gao et al., 2019).
Angiogenic and Immunomodulatory Effects
- Anti-Angiogenic Properties : Sinomendine has demonstrated anti-angiogenic effects, which might contribute to its therapeutic mechanisms in rheumatoid arthritis (Kok et al., 2005).
- Immunosuppressive Activities : It has shown potential in inhibiting T- and B-lymphocyte activation and function, with applications in immune-related disorders (Wang & Li, 2011).
Pharmacokinetic Interactions
- Interaction with Paeoniflorin : Sinomendine may enhance the intestinal absorption of paeoniflorin, improving its bioavailability (Chan et al., 2006).
Neuropathic Pain Management
- Neuropathic Pain Model : It has demonstrated significant antinociceptive effects in models of neuropathic pain, suggesting its usefulness in managing chronic painful conditions (Zhu et al., 2014).
Molecular Mechanisms
- Histamine Release and Receptor Binding : Sinomendine's interaction with histamine receptors and its impact on histamine release has been studied, providing insights into its pro-inflammatory and anti-inflammatory effects (Zhang et al., 2018).
Rodent Studies
- Analgesic Effects : Research in rodent models has shown sinomendine's efficacy in alleviating nociceptive, inflammatory, and neuropathic pain (Gao et al., 2013).
Synthetic Modifications and Potential Applications
- Transdermal Permeation and Anti-Inflammation : Novel sinomendine derivatives have been developed to enhance transdermal permeation and anti-inflammatory activities (Zhao et al., 2016).
- Synthetic Strategies for Modifications : Advances in synthetic strategies for modifying sinomendine's structure have been explored, focusing on its potential for enhanced therapeutic applications (Ng et al., 2020).
properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5,6,15-trimethoxy-8-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-ol |
InChI |
InChI=1S/C20H19NO4/c1-20(22)17-13(5-6-15(24-3)18(17)25-4)14-10-12(23-2)9-11-7-8-21-19(20)16(11)14/h5-10,22H,1-4H3 |
InChI Key |
LQGMCNYUEUTNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2OC)OC)C3=C4C1=NC=CC4=CC(=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



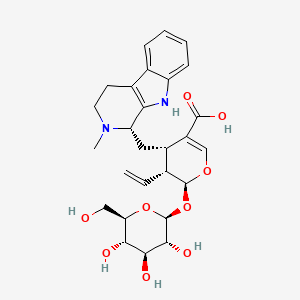
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
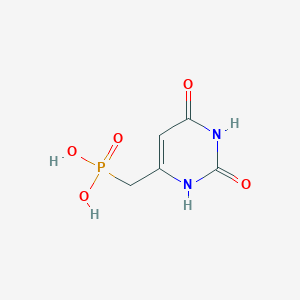
![[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B1249121.png)
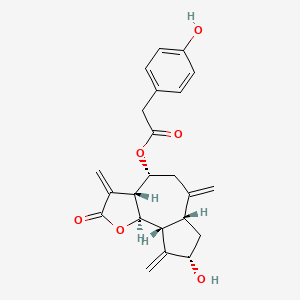
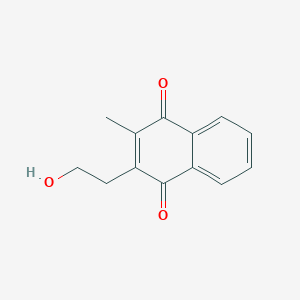
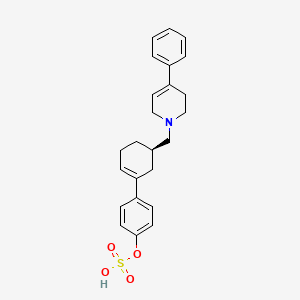
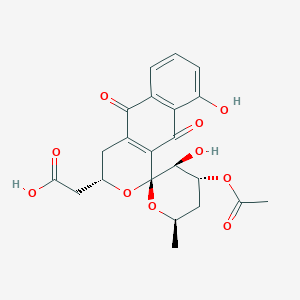
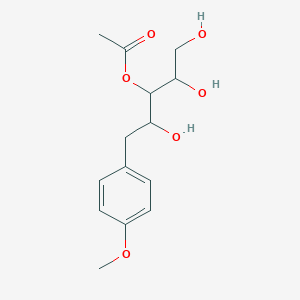
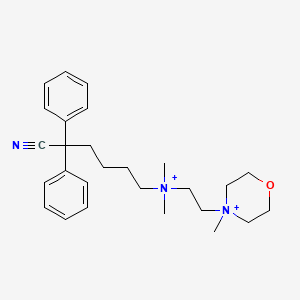
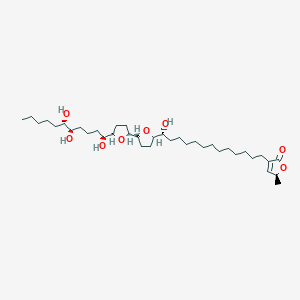
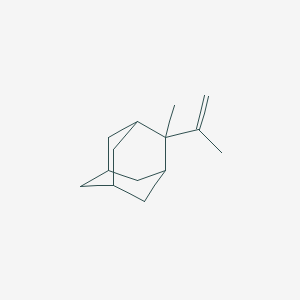
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)
